molecular formula C8H18N2O B127161 (4-Amino-1-isopropylpyrrolidin-2-yl)methanol CAS No. 142228-28-2

(4-Amino-1-isopropylpyrrolidin-2-yl)methanol

Cat. No. B127161
M. Wt: 158.24 g/mol
InChI Key: IJUNBASOBWPVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-1-isopropylpyrrolidin-2-yl)methanol, also known as AIPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AIPM is a chiral molecule that has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAB receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol has also been found to enhance the activity of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission.

Biochemical And Physiological Effects

(4-Amino-1-isopropylpyrrolidin-2-yl)methanol has been found to exhibit various biochemical and physiological effects. It has been shown to increase the activity of GABA and glycine receptors, leading to increased inhibitory neurotransmission. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol has also been found to enhance the release of dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

One of the main advantages of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol is its ability to selectively target the GABAB and glycine receptors, making it a useful tool for studying the role of these receptors in neurological and psychiatric disorders. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol also exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol. One area of interest is the development of novel compounds based on the (4-Amino-1-isopropylpyrrolidin-2-yl)methanol scaffold, which could exhibit improved pharmacological properties. Another area of interest is the study of the enantiomers of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol, as they have been found to exhibit different pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol and its potential use in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol involves the reaction of pyrrolidine with formaldehyde and isopropylamine. The reaction yields a racemic mixture of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol, which can be separated into its enantiomers using chiral chromatography. The enantiomers of (4-Amino-1-isopropylpyrrolidin-2-yl)methanol have been found to exhibit different pharmacological properties, making their separation crucial in scientific research.

Scientific Research Applications

(4-Amino-1-isopropylpyrrolidin-2-yl)methanol has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various neurological and psychiatric disorders. (4-Amino-1-isopropylpyrrolidin-2-yl)methanol has also been studied for its potential use in drug discovery and development, as it can serve as a scaffold for the synthesis of novel compounds with improved pharmacological properties.

properties

CAS RN

142228-28-2

Product Name

(4-Amino-1-isopropylpyrrolidin-2-yl)methanol

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(4-amino-1-propan-2-ylpyrrolidin-2-yl)methanol

InChI

InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)3-8(10)5-11/h6-8,11H,3-5,9H2,1-2H3

InChI Key

IJUNBASOBWPVMA-UHFFFAOYSA-N

SMILES

CC(C)N1CC(CC1CO)N

Canonical SMILES

CC(C)N1CC(CC1CO)N

synonyms

2-Pyrrolidinemethanol,4-amino-1-(1-methylethyl)-(9CI)

Origin of Product

United States

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